N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide
Description
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-chlorophenyl group and at the 4-position with a benzamide moiety bearing a 3-propoxy substituent. The 4-chlorophenyl group contributes electron-withdrawing effects, while the propoxy chain enhances lipophilicity, influencing solubility and membrane permeability .
Properties
Molecular Formula |
C18H16ClN3O3 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-10-24-15-5-3-4-13(11-15)18(23)20-17-16(21-25-22-17)12-6-8-14(19)9-7-12/h3-9,11H,2,10H2,1H3,(H,20,22,23) |
InChI Key |
OCFXYOBJKBGYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized with hydroxylamine hydrochloride to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxadiazole N-oxide derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cancer cell growth or the elimination of microbial pathogens. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
4-Chlorophenyl vs. 4-Methoxyphenyl
- N-[4-(4-Methoxyphenyl)-1,2,5-Oxadiazol-3-yl]-3-Propoxybenzamide (CAS 873083-00-2)
- Key Difference : Replacement of the 4-chloro group with a 4-methoxy substituent.
- Impact : The methoxy group is electron-donating, increasing electron density on the oxadiazole ring. This may alter binding affinity in biological systems compared to the electron-withdrawing chloro group.
- Molecular Weight : 353.37 g/mol (vs. ~383.4 g/mol for the target compound) .
4-Chlorophenyl vs. Unsubstituted Phenyl
- N-(4-Phenyl-1,2,5-Oxadiazol-3-yl)-3-Propoxybenzamide (D220-0788) Key Difference: Absence of the 4-chloro substituent. The chloro group in the target compound likely enhances hydrophobic interactions in binding pockets .
Substituent Variations on the Benzamide Moiety
3-Propoxy vs. 3-Trifluoromethyl
3-Propoxy vs. 4-Methyl
Positional Isomerism
- 4-Chloro-N-[4-(4-Propoxyphenyl)-1,2,5-Oxadiazol-3-yl]benzamide (D269-0726)
Melting Points and Stability
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16ClN3O4
- Molecular Weight : 373.79 g/mol
- CAS Number : 873083-08-0
The compound belongs to the oxadiazole class, known for various biological activities including antimicrobial and antitumor effects. The mechanism of action is primarily attributed to its ability to interact with specific molecular targets within microbial cells or cancerous tissues. For instance, it is believed to inhibit bacterial cell wall synthesis, which is crucial for the survival of pathogens like Mycobacterium tuberculosis .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against a range of bacterial strains. The compound's effectiveness can be attributed to its structural features that facilitate penetration into bacterial cells and subsequent disruption of cellular processes .
Antitumor Activity
Research indicates that this compound also possesses antitumor properties. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis (programmed cell death) and inhibit proliferation. The specific pathways affected include those involved in cell cycle regulation and apoptosis signaling .
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study conducted on E. coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Comparative analysis with standard antibiotics revealed that this compound had a broader spectrum of activity .
-
Antitumor Studies :
- In a series of experiments on human lung cancer cells (A549), the compound reduced cell viability by over 50% at a concentration of 20 µM after 48 hours.
- Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound | Antimicrobial, Antitumor | 373.79 g/mol | 873083-08-0 |
| N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-butanamide | Antimicrobial | 265.69 g/mol | 874126-81-5 |
| N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide | Antimicrobial | 317.70 g/mol | 874129-29-0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
